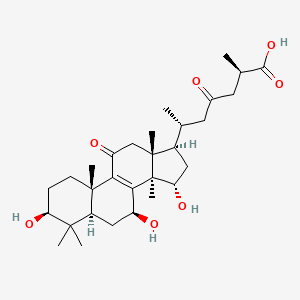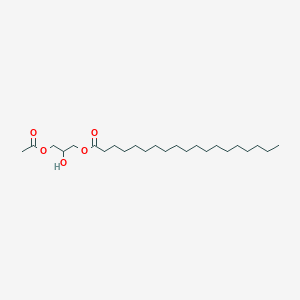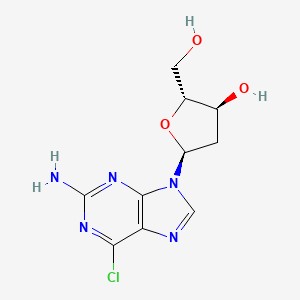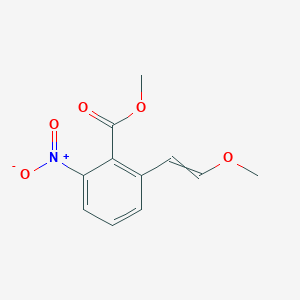
Dibenzyl phenyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzyl phenyl phosphate is a chemical compound with the molecular formula C20H19O4P . It is used in various chemical reactions, particularly in the synthesis of benzyl phosphonates .
Synthesis Analysis
The synthesis of benzyl phosphonates, which includes dibenzyl phenyl phosphate, can be achieved using a catalytic system of KI/K2CO3 and PEG-400 as a benign solvent . This reaction proceeds smoothly at room temperature, achieving excellent selectivity and yield of the corresponding products .Molecular Structure Analysis
The molecular structure of dibenzyl phenyl phosphate consists of 20 carbon atoms, 19 hydrogen atoms, 4 oxygen atoms, and 1 phosphorus atom . The exact mass of the molecule is 354.102081 Da .Chemical Reactions Analysis
Dibenzyl phenyl phosphate is involved in various chemical reactions. For instance, it is used in the synthesis of benzyl phosphonates, a reaction that involves the use of KI/K2CO3 as a catalytic system and PEG-400 as a solvent .Physical And Chemical Properties Analysis
Dibenzyl phenyl phosphate has a molecular weight of 359.4 g/mol . It is a clear colorless to yellow liquid . The compound is soluble in DMSO, Methanol, and reacts with water .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
- Synthesis of CMP-N-acetylneuraminate: Dibenzyl phosphate has been used in the synthesis of CMP-Neu-5-Ac, a sialyl donor, demonstrating its role in complex chemical syntheses (Martin & Schmidt, 1993).
Enzyme Inactivation
- Suicide Inactivation of Enzymes: It was shown to be involved in the synthesis of a compound that inactivates human prostatic acid phosphatase and SHP protein tyrosine phosphatase (Wang et al., 1994).
Environmental Monitoring
- Lead-Selective Membrane Electrode: Dibenzyl phosphate was used to create a lead-selective membrane electrode, demonstrating its utility in environmental monitoring (Xu & Katsu, 1999).
Stability Studies
- Stability Study in Peptide Synthesis: Its stability under various acid conditions was examined, which is crucial in peptide synthesis (Perich et al., 1991).
Catalysis
- Catalyzed Enantioselective Amination: Dibenzyl phosphate was involved in the catalyzed enantioselective amination of certain compounds, highlighting its role in catalysis (Liu et al., 2020).
Glycosyl Phosphate Synthesis
- Synthesis of Glycosyl Phosphites and Phosphates: It's used in the efficient synthesis of glycosyl phosphites and phosphates, important in the development of sugar nucleotides and glycosides (Sim et al., 1993).
Organic Synthesis
Regioselective Ring Opening
Dibenzyl phosphate was used for regioselective ring opening in the synthesis of dihydroxyacetone phosphate, a key molecule in organic synthesis (Meyer et al., 2006).
Synthesis of Phosphatidic Acids
Its application in the synthesis of mixed-diacyl phosphatidic acids showcases its importance in bioorganic chemistry (Andringa et al., 2022).
Synthesis of Nucleotides
Dibenzyl phosphate played a role in the preparation of modified nucleotides for DNA sequencing (Rasolonjatovo et al., 1997).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
dibenzyl phenyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19O4P/c21-25(24-20-14-8-3-9-15-20,22-16-18-10-4-1-5-11-18)23-17-19-12-6-2-7-13-19/h1-15H,16-17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDFVXRUESNVBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19O4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzyl phenyl phosphate | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol](/img/structure/B1141885.png)

![1-(2-methylsulfonylsulfanylethyl)-3-[(2R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea](/img/structure/B1141888.png)

![4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid](/img/structure/B1141891.png)
![6,11-Dihydro-11-(4-piperidinylidene)-5H-imidazo[2,1-b][3]benzazepine (E)-2-Butenedioate (1:2)](/img/no-structure.png)
![(2R,3R,4R,5R)-4-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2,3,5,6-tetrahydroxyhexanal](/img/structure/B1141893.png)


